N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiadiazole ring, a pyrimidine ring, and various sulfur-containing substituents
Preparation Methods
The synthesis of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl~3~) or sulfuryl chloride (SO~2~Cl~2~).
Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced through nucleophilic substitution reactions using allyl halides and thiol derivatives.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate β-dicarbonyl compounds with guanidine derivatives.
Coupling of the Two Rings: The final step involves the coupling of the thiadiazole and pyrimidine rings through appropriate linkers and reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Chemical Reactions Analysis
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfur-containing groups can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) to form corresponding thiols or amines.
Substitution: The allylsulfanyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Condensation: The hydroxyl group on the pyrimidine ring can undergo condensation reactions with carboxylic acids or acid chlorides to form esters or amides.
Scientific Research Applications
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Industry: It can be used in the development of new materials, catalysts, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, leading to the inhibition of DNA/RNA synthesis or transcription processes.
Modulation of Signaling Pathways: It may modulate various cellular signaling pathways, affecting cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide: This compound features a methylsulfanyl group instead of an allylsulfanyl group, which may result in different chemical reactivity and biological activity.
N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide: This compound lacks the pyrimidine ring and has a simpler structure, which may affect its overall properties and applications.
The unique combination of functional groups in N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S3/c1-3-5-9-7-10(20)16-12(15-9)23-8-11(21)17-13-18-19-14(24-13)22-6-4-2/h4,7H,2-3,5-6,8H2,1H3,(H,15,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNVDMKFJCCYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=NN=C(S2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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